molecular formula C22H24O3 B5751065 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one

Cat. No. B5751065
M. Wt: 336.4 g/mol
InChI Key: KXRURWYAADTCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as DBCO, is a synthetic compound used in scientific research. It is a small molecule that can be easily conjugated to other molecules, making it a valuable tool in various research applications.

Mechanism of Action

3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one functions by forming a covalent bond with other molecules through a cycloaddition reaction. This reaction is highly selective and occurs rapidly under mild conditions. The resulting bond is stable and irreversible, allowing for the formation of stable conjugates.
Biochemical and Physiological Effects:
3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has low toxicity and does not have any known biochemical or physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one include its high reactivity, selectivity, and stability. It can be easily conjugated to a wide range of molecules and is compatible with a variety of labeling and detection methods. However, 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has some limitations, including its cost and the need for specialized equipment and expertise for its use.

Future Directions

There are many potential future directions for 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one research. One area of interest is the development of new conjugation strategies and applications for 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one. Additionally, there is potential for the use of 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in drug delivery systems and imaging techniques. Finally, further investigation into the pharmacokinetics and metabolism of 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one could lead to new insights into its safety and efficacy.

Synthesis Methods

3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be synthesized by the reaction of 7-hydroxycoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction yields 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one as a white solid with a purity of over 95%.

Scientific Research Applications

3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is commonly used in bioconjugation reactions, where it is conjugated to other molecules such as proteins, nucleic acids, and small molecules. This allows for the labeling, detection, and purification of these molecules. 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is also used in click chemistry, a method for rapidly and selectively joining two molecules together. Additionally, 3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is used in drug delivery systems, where it can be conjugated to drugs to improve their solubility and targeting.

properties

IUPAC Name

3,4-dimethyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-12-9-13(2)15(4)20(14(12)3)11-24-18-7-8-19-16(5)17(6)22(23)25-21(19)10-18/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRURWYAADTCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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